molecular formula C8H14ClNO2 B7919615 2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone

2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone

Cat. No.: B7919615
M. Wt: 191.65 g/mol
InChI Key: JYUZRAHRJRKTSH-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone is a chemical compound with the molecular formula C8H14ClNO2 It is known for its unique structure, which includes a piperidine ring substituted with a methoxy group and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone typically involves the reaction of 3-methoxypiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted piperidines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the modification of biological pathways and the exertion of its effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3-methoxymethylpiperidin-1-yl)ethanone
  • 2-Chloro-1-(3-methoxypiperidin-1-yl)propanone

Uniqueness

2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications .

Properties

IUPAC Name

2-chloro-1-(3-methoxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-12-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUZRAHRJRKTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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